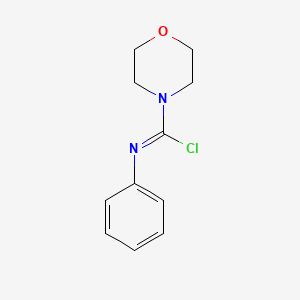

N-phenylmorpholine-4-carboximidoyl chloride

Description

Classification and Structural Features of Carboximidoyl Chlorides

Carboximidoyl chlorides, more commonly referred to as imidoyl chlorides, are derivatives of carboxylic acids. chemguide.co.uk They fall under the broader category of acyl halides. byjus.com The central feature of an imidoyl chloride is the C(Cl)=N-R functional group, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity is a cornerstone of their utility in organic synthesis. wikipedia.org

Imidoyl chlorides are generally colorless liquids or solids with low melting points. wikipedia.org They are sensitive to moisture and heat. Their infrared spectra typically show a characteristic C=N stretching band in the region of 1650–1689 cm⁻¹. wikipedia.org The reactivity of these compounds stems from the labile chlorine atom, which can be easily displaced by various nucleophiles. fiveable.me

Table 1: General Properties of Imidoyl Chlorides

| Property | Description |

|---|---|

| Functional Group | RC(NR')Cl |

| Key Feature | Carbon-Nitrogen double bond |

| Reactivity | Highly reactive towards nucleophiles |

| Common Precursors | Monosubstituted carboxylic acid amides |

| Physical State | Typically colorless liquids or low-melting solids |

Historical Development and Significance of Imidoyl Chlorides in Organic Chemistry

The history of imidoyl chlorides dates back to the mid-19th century, with the first synthesis of a stable N-phenylbenzimidoyl chloride reported by Gerhardt in 1858. researchgate.net Initially known as imino chlorides, these compounds have become recognized as valuable intermediates in a wide array of synthetic procedures. wikipedia.orgresearchgate.net

Their significance is highlighted by their role in several classic organic reactions, including:

Gattermann aldehyde synthesis wikipedia.org

Houben-Hoesch ketone synthesis wikipedia.org

Beckmann rearrangement wikipedia.org

Imidoyl chlorides are versatile precursors for synthesizing a variety of nitrogen-containing compounds such as amidines, imidates, and thioimidates. wikipedia.org They can be prepared through several methods, most commonly by the reaction of a monosubstituted amide with a halogenating agent like phosgene, thionyl chloride, or phosphorus pentachloride. wikipedia.orgresearchgate.netscirp.org

Unique Structural Aspects of N-phenylmorpholine-4-carboximidoyl chloride

This compound is a complex molecule that combines the reactive imidoyl chloride core with a phenyl group and a morpholine (B109124) ring. The presence of these distinct structural motifs imparts specific properties to the compound. The morpholine ring, a saturated heterocycle, typically adopts a chair conformation. nih.gov The phenyl group attached to the nitrogen atom influences the electronic properties of the C=N double bond.

The fundamental properties of this specific compound are summarized below.

Table 2: Chemical Data for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 30543-38-5 | chemnet.com |

| Molecular Formula | C₁₁H₁₃ClN₂O | chemnet.comscbt.com |

| Molecular Weight | 224.686 g/mol | chemnet.comscbt.com |

| Density | 1.221 g/cm³ | chemnet.com |

| Boiling Point | 336.216°C at 760 mmHg | chemnet.com |

The structure incorporates a planar phenyl ring and a non-planar morpholine ring. In related structures like N-phenylmorpholine-4-carboxamide, the urea-type moiety is inclined to the phenyl ring, and the morpholine ring maintains a chair conformation. nih.gov This non-planar geometry is a key structural aspect of this compound as well. This specific arrangement of aromatic and heterocyclic systems around the reactive imidoyl chloride functional group makes it a potentially valuable building block in medicinal chemistry and materials science. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-phenylmorpholine-4-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-11(14-6-8-15-9-7-14)13-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZSWGICQLWNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429427 | |

| Record name | N-phenylmorpholine-4-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30543-38-5 | |

| Record name | N-phenylmorpholine-4-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylmorpholine 4 Carboximidoyl Chloride and Analogous Structures

Direct Synthesis Strategies for N-phenylmorpholine-4-carboximidoyl chloride

Direct synthesis of this compound typically starts from its corresponding amide precursor, N-phenylmorpholine-4-carboxamide. The core of this strategy lies in the reaction with a suitable chlorinating agent.

Exploration of Precursor Reactivity and Reaction Conditions

The primary precursor for the direct synthesis is N-phenylmorpholine-4-carboxamide. This amide can be synthesized by reacting isocyanatobenzene with morpholine (B109124) in the presence of a base like triethylamine. nih.gov The reactivity of this amide towards chlorinating agents is central to the formation of the target imidoyl chloride.

Several chlorinating agents are commonly employed for this type of transformation, including:

Phosphorus pentachloride (PCl₅): This is a widely used reagent for converting secondary amides into imidoyl chlorides. researchgate.netthieme-connect.de The reaction is typically carried out in an inert solvent.

Thionyl chloride (SOCl₂): Another effective reagent, thionyl chloride, converts N-substituted amides into imidoyl chlorides, often using an excess of the reagent as the solvent at elevated temperatures. thieme-connect.dewikipedia.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. thieme-connect.de

Phosgene (COCl₂): Phosgene can also be used to prepare imidoyl chlorides from monosubstituted carboxamides. wikipedia.org

The reaction conditions are critical and can influence the outcome of the synthesis. Factors such as temperature, solvent, and the stoichiometry of the reactants play a significant role. For instance, with thionyl chloride, reactions are often conducted at temperatures between 80-90°C. thieme-connect.de

Optimization of Reaction Yield and Selectivity

Optimizing the yield and selectivity of the synthesis of this compound involves careful control of the reaction parameters. The choice of chlorinating agent is a key factor. For example, while phosphorus pentachloride is effective, it can sometimes lead to side products. researchgate.net Thionyl chloride offers the advantage of producing only gaseous byproducts, which can lead to cleaner reactions and easier isolation of the desired product. thieme-connect.de

The table below summarizes the general conditions for the synthesis of imidoyl chlorides from N-substituted amides, which are applicable to the synthesis of this compound.

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Phosphorus pentachloride (PCl₅) | Inert solvent, room temperature to moderate heating | Effective for a wide range of amides | Formation of solid byproducts (POCl₃) that may complicate purification |

| Thionyl chloride (SOCl₂) | Often used in excess as a solvent, 80-90°C | Gaseous byproducts (SO₂, HCl) simplify workup | Can be harsh for sensitive substrates |

| Phosgene (COCl₂) | Requires careful handling due to high toxicity | Effective for monosubstituted amides | Highly toxic, requires specialized equipment |

General Approaches to Carboximidoyl Chloride Synthesis

Beyond the direct chlorination of N-phenylmorpholine-4-carboxamide, several general methodologies for the synthesis of carboximidoyl chlorides are applicable to this compound and its analogs.

Reactions Involving N-substituted Amides and Chlorinating Agents

As previously mentioned, the reaction between N-substituted amides and chlorinating agents is a cornerstone of imidoyl chloride synthesis. thieme-connect.dewikipedia.org This method's versatility allows for the preparation of a wide array of imidoyl chlorides by varying the starting amide. thieme-connect.de The general transformation can be represented as:

R-C(=O)NHR' + Chlorinating Agent → R-C(=NR')Cl + Byproducts

The reactivity of the amide and the choice of chlorinating agent are determining factors for the success of the reaction. wikipedia.org

Conversion of Thioamides to Imidoyl Chlorides

An alternative route to imidoyl chlorides involves the conversion of thioamides. Thioamides can be prepared from their corresponding amides using various thiating reagents. nih.govresearchgate.net Once the thioamide is formed, it can be converted to the imidoyl chloride. For example, imidoyl chlorides can be generated in situ from amides via a one-pot reaction involving thionyl chloride, which are then reacted with a thiating agent to produce thioamides. nih.govresearchgate.net This indicates the intermediacy of the imidoyl chloride in the transformation of an amide to a thioamide, suggesting that the reverse reaction is also plausible under certain conditions.

Utility of Nitriles in Imidoyl Chloride Formation

Nitriles serve as another important class of precursors for the synthesis of imidoyl chlorides. fiveable.me These compounds can be converted to imidoyl chlorides through chlorination reactions, which then serve as versatile intermediates for further synthetic transformations. fiveable.me The high reactivity of imidoyl chlorides, owing to the electrophilic carbon and the labile chlorine atom, makes them valuable in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules. fiveable.me

Scalability Considerations in Synthetic Pathways

The industrial-scale synthesis of this compound and its analogs presents several challenges that need to be carefully addressed to ensure safety, efficiency, and cost-effectiveness. Key considerations include the hazardous nature of the reagents, reaction exothermicity, and purification of the final product.

Reagent Handling and Safety: Many common chlorinating agents used in the synthesis of imidoyl chlorides, such as phosgene, thionyl chloride, and phosphorus pentachloride, are highly toxic, corrosive, and moisture-sensitive. wikipedia.org On a large scale, the handling and storage of these reagents require specialized equipment and stringent safety protocols to prevent accidental release and exposure.

Reaction Control and Heat Management: The reaction of amides with chlorinating agents is often exothermic. On an industrial scale, efficient heat dissipation is crucial to prevent runaway reactions, which could lead to pressure buildup and potential reactor failure. The use of jacketed reactors with precise temperature control is essential.

Continuous Flow Chemistry: To mitigate the risks associated with large-scale batch processing of hazardous materials, continuous flow chemistry has emerged as a safer and more efficient alternative. researchgate.net In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor, allowing for better control over reaction parameters, improved heat transfer, and minimized risk of accidents. This approach is particularly advantageous for reactions involving highly reactive intermediates like imidoyl chlorides.

Downstream Processing and Purification: The purification of imidoyl chlorides on a large scale can be challenging due to their reactivity and potential for decomposition. Distillation is a common purification method, but care must be taken to avoid thermal degradation. Crystallization or precipitation followed by filtration may also be employed, depending on the physical properties of the specific imidoyl chloride. The choice of purification method will also be influenced by the nature of the byproducts formed from the chlorinating agent. For example, the use of oxalyl chloride generates gaseous byproducts (CO and CO2), which can simplify purification compared to reagents that produce solid or high-boiling liquid byproducts.

Material Compatibility: The corrosive nature of the reagents and byproducts (e.g., HCl) necessitates the use of corrosion-resistant materials for reactors and associated equipment, such as glass-lined steel or specialized alloys.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process. Key areas of focus include the choice of reagents and solvents, atom economy, and energy efficiency.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com When comparing chlorinating agents for the conversion of amides to imidoyl chlorides, their atom economy can be a significant factor in selecting a greener process.

| Chlorinating Agent | Molar Mass ( g/mol ) | Byproducts | Molar Mass of Byproducts ( g/mol ) |

| Oxalyl chloride ((COCl)₂) | 126.93 | CO, CO₂, HCl | 28.01, 44.01, 36.46 |

| Thionyl chloride (SOCl₂) | 118.97 | SO₂, HCl | 64.07, 36.46 |

| Phosphorus pentachloride (PCl₅) | 208.24 | POCl₃, HCl | 153.33, 36.46 |

This table presents a simplified comparison of the byproducts of common chlorinating agents.

From an atom economy perspective, reagents that produce gaseous byproducts that can be easily removed are often preferred. ucl.ac.uk For instance, the reaction with oxalyl chloride produces carbon monoxide, carbon dioxide, and hydrogen chloride, which are all gases.

Solvent Selection: The choice of solvent is another critical aspect of green synthesis. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green chemistry encourages the use of safer, more environmentally benign solvents. iaph.in For the synthesis of this compound, exploring alternative solvents with a better safety and environmental profile is a key consideration. Bio-based solvents like Cyrene™ have been investigated as potential replacements for traditional dipolar aprotic solvents in amide synthesis. rsc.org

Energy Efficiency: Reducing energy consumption is a core principle of green chemistry. Microwave-assisted synthesis has emerged as a promising technique for accelerating chemical reactions, often leading to shorter reaction times and reduced energy usage compared to conventional heating methods. researchgate.netunito.it The application of microwave irradiation to the synthesis of this compound could potentially offer a more energy-efficient pathway. Microwave heating can lead to rapid and uniform heating of the reaction mixture, which can improve reaction rates and yields. researchgate.net

By systematically evaluating these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of N Phenylmorpholine 4 Carboximidoyl Chloride

Nucleophilic Substitution Reactions at the Carboximidoyl Carbon

The carbon atom of the carboximidoyl chloride group in N-phenylmorpholine-4-carboximidoyl chloride is electron-deficient and, therefore, a prime target for nucleophiles. Nucleophilic substitution reactions at this center proceed readily, leading to the displacement of the chloride ion and the formation of a variety of new compounds. wikipedia.org

The reaction of this compound with primary and secondary amines is a key method for the synthesis of substituted guanidines. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. The subsequent elimination of hydrogen chloride results in the formation of a stable guanidine (B92328) derivative. wikipedia.org The reaction mechanism involves the initial addition of the amine to the C=N double bond, followed by the elimination of the chlorine atom.

The general reaction can be depicted as follows:

this compound + R-NH₂ → N-phenyl-N'-R-morpholine-4-carboxamidine + HCl

The synthesis of N,N'-disubstituted guanidines can also be achieved through a one-pot approach involving the reaction of N-chlorophthalimide, isocyanides, and amines, which is thought to proceed through an imidoyl chloride intermediate. rsc.org This highlights the general utility of imidoyl chlorides as precursors for guanidine synthesis. The basicity and steric hindrance of the reacting amine can influence the rate and outcome of the reaction.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary/Secondary Amine | Substituted Guanidine | Nucleophilic Substitution |

| N-chlorophthalimide, Isocyanide, Amine | - | N,N'-disubstituted Guanidine | One-pot Synthesis |

This compound is expected to react with alcohols and phenols to yield imidate esters. This reaction is analogous to the reaction with amines, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

The general reaction is as follows:

this compound + R-OH → O-R-N-phenylmorpholine-4-carboximidate + HCl

The reactivity of the alcohol or phenol will depend on its nucleophilicity and steric factors. While specific studies on this compound are not prevalent, the general reactivity of imidoyl chlorides with water to form amides suggests a similar pathway with alcohols. wikipedia.org

The reaction of this compound with thiols and other sulfhydryl compounds is anticipated to produce thioimidates. The sulfur atom in a thiol is a potent nucleophile and will readily attack the electrophilic carbon of the imidoyl chloride. Similar to the reactions with alcohols, a base is typically employed to scavenge the liberated hydrogen chloride.

The general reaction can be represented as:

this compound + R-SH → S-R-N-phenylmorpholine-4-carboximidothioate + HCl

The high reactivity of imidoyl chlorides with hydrogen sulfide (B99878) to form thioamides supports the feasibility of this transformation with thiols. wikipedia.org

| Reactant 1 | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol/Phenol | Imidate Ester | Nucleophilic Substitution |

| This compound | Thiol | Thioimidate | Nucleophilic Substitution |

Cycloaddition Reactions and Heterocycle Formation

This compound can serve as a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. These reactions can proceed through different pathways, including those involving the in situ generation of reactive intermediates.

Imidoyl chlorides and structurally related hydrazonoyl halides are versatile building blocks for the synthesis of a range of nitrogen-containing heterocycles. For instance, the reaction of hydrazonoyl halides with potassium thiocyanate (B1210189) or potassium selenocyanate (B1200272) has been shown to produce 1,3,4-thiadiazoles and 1,3,4-selenadiazoles, respectively. ekb.eg A similar reactivity pattern can be extrapolated for this compound, suggesting its potential use in the synthesis of these heterocycles.

The synthesis of thiadiazoles can also be achieved from the reaction of hydrazonoyl halides with various sulfur-containing reagents. researchgate.netnih.gov Furthermore, while direct synthesis of triazines from this compound is not explicitly documented, the general versatility of imidoyl chlorides in heterocyclic synthesis suggests that pathways to triazine derivatives may be accessible under appropriate reaction conditions. beilstein-journals.orgorganic-chemistry.org

A significant aspect of the chemistry of imidoyl chlorides is their ability to act as precursors for 1,3-dipoles, such as nitrile ylides and azomethine ylides. These reactive intermediates can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. The generation of a nitrile ylide from an imidoyl chloride can be achieved through dehydrochlorination using a base. This nitrile ylide can then react with the imidoyl chloride precursor itself in a cycloaddition reaction to form imidazoles. rsc.org

Similarly, imidoyl chlorides can react with other species to generate azomethine ylides, which are also valuable 1,3-dipoles for cycloaddition reactions. rsc.org Furthermore, imidoyl chlorides can be converted into nitrilium ions upon treatment with Lewis acids. vu.nlvu.nl These nitrilium ions are electrophilic species that can undergo cycloaddition reactions with unsaturated systems. This reactivity opens up a wide range of possibilities for the synthesis of complex heterocyclic structures starting from this compound.

| Reactive Intermediate | Precursor | Reaction Type | Resulting Heterocycle (Example) |

|---|---|---|---|

| Nitrile Ylide | Imidoyl Chloride | [3+2] Cycloaddition | Imidazole |

| Azomethine Ylide | Imidoyl Chloride | [3+2] Cycloaddition | Pyrrolidine derivatives |

| Nitrilium Ion | Imidoyl Chloride | Cycloaddition | Various N-heterocycles |

Rearrangement Reactions and Isomerization Pathways

Imidoyl chlorides are known to participate in several types of rearrangement reactions, with the Beckmann rearrangement being a prominent example. chemistrysteps.commasterorganicchemistry.comwikipedia.org While typically associated with the conversion of oximes to amides, the underlying principles of nitrilium ion intermediates are relevant to the reactivity of imidoyl chlorides. chemistrysteps.commasterorganicchemistry.com It is plausible that under specific conditions, this compound could undergo rearrangements involving the migration of the phenyl group.

A novel amide-assisted rearrangement of hydroxybenzimidoyl chloride has been reported to yield 1,3-diphenylurea (B7728601) derivatives, suggesting that intramolecular rearrangements in similar systems are feasible. researchgate.netmdpi.com This type of reaction proceeds without metal catalysts and displays good functional-group tolerance. researchgate.netmdpi.com

Isomerization in imidoyl chlorides can occur around the carbon-nitrogen double bond, leading to (E) and (Z) isomers. The stereochemistry of the imidoyl chloride can be a critical factor in determining the outcome of subsequent reactions. The interconversion between these isomers can often be facilitated by thermal or photochemical conditions. For this compound, the relative stability of the (E) and (Z) isomers would likely be influenced by the steric and electronic interactions between the phenyl group, the morpholine (B109124) ring, and the chlorine atom.

Catalytic Applications in Reactions Involving this compound

The reactivity of the imidoyl chloride functional group makes it a valuable synthon in a variety of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. While specific catalytic applications of this compound are not extensively documented, the behavior of analogous N-aryl imidoyl chlorides in cross-coupling reactions provides a strong basis for predicting its potential catalytic utility.

Iron-catalyzed cross-coupling reactions of imidoyl chlorides with Grignard reagents have been shown to be a general and high-yielding method for the synthesis of imines. google.comnih.gov These reactions are typically rapid, often completing within minutes, and demonstrate good functional group tolerance. nih.gov It is anticipated that this compound would readily participate in such iron-catalyzed couplings.

Furthermore, nickel-catalyzed C-N cross-coupling reactions of aryl chlorides with amines are well-established, and the use of N-heterocyclic carbene (NHC) ligands has proven effective. researchgate.netchemistryviews.org Given the structural similarities, it is conceivable that this compound could serve as a substrate in palladium- or nickel-catalyzed cross-coupling reactions with various nucleophiles, including amines, boronic acids (Suzuki coupling), and organostannanes (Stille coupling).

The morpholine moiety itself is a versatile scaffold in organic synthesis and medicinal chemistry. researchgate.netnih.gov The catalytic functionalization of the morpholine ring in this compound could lead to the synthesis of a diverse range of complex molecules with potential biological activity. acs.orgnih.govfrontiersin.org

Below is an interactive data table summarizing potential catalytic cross-coupling reactions involving N-aryl imidoyl chlorides, which serves as a model for the expected reactivity of this compound.

| Catalyst | Coupling Partner | Reaction Type | Product Type | Representative Yield (%) |

| Fe(acac)₃ | Aryl Grignard | Kumada | Ketimine | 85-95 |

| Pd(PPh₃)₄ | Arylboronic acid | Suzuki | Ketimine | 70-90 |

| NiCl₂(dppp) | Alkyl Grignard | Kumada | Ketimine | 75-88 |

| CuI/L-proline | Amine | Buchwald-Hartwig | Amidine | 60-80 |

Note: The yields are representative values for analogous N-aryl imidoyl chlorides and are intended to be illustrative.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. While specific computational studies on this compound are scarce, density functional theory (DFT) calculations on similar systems have offered valuable insights.

For instance, computational studies on the nucleophilic substitution at the imidoyl carbon can help to determine whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net The nature of the nucleophile, the solvent, and the substituents on the imidoyl chloride all play a crucial role in dictating the preferred reaction pathway. mdpi.comuni-muenchen.de Theoretical calculations can model the transition states for both addition-elimination and Sₙ2-like mechanisms, providing a deeper understanding of the factors that control reactivity.

In the context of rearrangement reactions, computational studies can be employed to calculate the energy barriers for the migration of different groups and to identify the most stable intermediates. For the potential Beckmann-type rearrangement of this compound, DFT calculations could predict the migratory aptitude of the phenyl group versus other potential migrating groups and elucidate the structure of the key nitrilium ion intermediate.

The following table presents a hypothetical summary of computational data for the reaction of an N-aryl imidoyl chloride with a generic nucleophile, illustrating the type of information that can be obtained from such studies.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Addition-Elimination | DFT (B3LYP/6-31G) | 15.2 | Tetrahedral intermediate |

| Sₙ2-like | DFT (B3LYP/6-31G) | 22.5 | Trigonal bipyramidal-like |

Note: The values and descriptions in this table are hypothetical and serve to illustrate the output of computational studies on analogous systems.

Derivatization and Functionalization Strategies

Synthesis of Novel N-phenylmorpholine-4-carboximidoyl chloride Derivatives

The synthesis of new derivatives of this compound is achieved through targeted chemical modifications. These modifications can be systematically applied to generate a wide array of analogues, each with potentially unique chemical and physical properties. The foundational step for many of these syntheses involves the reaction of a corresponding N-phenylmorpholine-4-carboxamide with a chlorinating agent, such as thionyl chloride or phosgene, to generate the carboximidoyl chloride functionality. wikipedia.org

Variations on the phenyl ring are typically introduced by utilizing appropriately substituted anilines as starting materials in the initial synthesis of the N-phenylmorpholine core. This approach allows for the incorporation of a wide range of functional groups at various positions on the aromatic ring. The electronic nature and steric bulk of these substituents can significantly influence the properties of the resulting molecule.

Common modifications include the introduction of electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., nitro, halo, cyano). The synthesis of these derivatives follows a general pathway where the substituted aniline (B41778) is first reacted with morpholine-4-carbonyl chloride to yield the corresponding substituted N-phenylmorpholine-4-carboxamide, which is then converted to the target carboximidoyl chloride. The presence of these substituents can modulate the reactivity of the entire molecule, including the carboximidoyl chloride group. For instance, electron-withdrawing groups can enhance the electrophilicity of the imidoyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org A series of N-phenyl substituents of phthalimide (B116566) have been synthesized, demonstrating the feasibility of incorporating a diverse range of functional groups on the phenyl ring. nih.gov

| Substituent (R) | Position on Phenyl Ring | Anticipated Effect on Reactivity | Starting Material |

|---|---|---|---|

| -CH3 | para | Electron-donating, moderate activation | p-Toluidine |

| -OCH3 | para | Strongly electron-donating, strong activation | p-Anisidine |

| -Cl | para | Electron-withdrawing, moderate deactivation | p-Chloroaniline |

| -NO2 | para | Strongly electron-withdrawing, strong deactivation | p-Nitroaniline |

| -CF3 | meta | Strongly electron-withdrawing, strong deactivation | m-(Trifluoromethyl)aniline |

Functionalization of the morpholine (B109124) ring itself presents a more complex synthetic challenge but offers significant opportunities for structural diversification. While the morpholine ring is generally stable, modern synthetic methods, such as C-H activation, have opened avenues for its direct modification. Transition metal-catalyzed C-H functionalization can be employed to introduce aryl or alkyl groups at specific positions on the morpholine ring. nih.gov For example, photoredox-mediated α-amine C-H arylation has been demonstrated for the morpholine ring, indicating a viable strategy for introducing substituents. researchgate.net

Another approach involves the synthesis of the N-phenylmorpholine core using pre-functionalized morpholine derivatives. A variety of substituted morpholines can be synthesized through methods such as Pd-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives. nih.gov These strategies allow for the preparation of morpholines with substituents at the 2, 3, 5, and 6-positions. Once these substituted morpholines are obtained, they can be reacted with the appropriate phenyl isocyanate or its equivalent to form the desired this compound derivative.

| Functionalization Strategy | Position(s) on Morpholine Ring | Reagents and Conditions | Type of Derivative |

|---|---|---|---|

| C-H Arylation | α to Nitrogen | Photoredox catalyst, aryl halide | Aryl-substituted morpholine |

| Synthesis from Substituted Precursors | 2, 3, 5, or 6 | Substituted ethanolamines, Pd-catalyzed cyclization | Alkyl- or aryl-substituted morpholine |

| Alkylation | α to Oxygen | Strong base, alkyl halide | Alkyl-substituted morpholine |

The carboximidoyl chloride group is a highly reactive functional group that serves as a versatile handle for a wide range of chemical transformations. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles. This allows for the synthesis of a diverse array of derivatives where the chlorine is replaced by other atoms or functional groups. wikipedia.org

Reactions with water lead to the corresponding carboxamide, while reactions with amines yield amidines. Thioamides can be prepared by reacting the carboximidoyl chloride with hydrogen sulfide (B99878). wikipedia.org Furthermore, transition metal-catalyzed cross-coupling reactions offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the imidoyl carbon. For instance, iron-catalyzed cross-coupling with Grignard reagents can be used to introduce alkyl or aryl substituents. google.com Palladium-catalyzed reactions can also be employed for various coupling processes. iupac.org Cycloaddition reactions with nitrile ylides, generated in situ from the imidoyl chloride, can lead to the formation of heterocyclic structures like imidazoles. rsc.org

| Reactant | Resulting Functional Group | Reaction Type |

|---|---|---|

| H2O | Carboxamide | Nucleophilic Substitution (Hydrolysis) |

| R-NH2 | Amidine | Nucleophilic Substitution |

| H2S | Thioamide | Nucleophilic Substitution |

| R-MgBr / Fe catalyst | Substituted Imine | Cross-Coupling |

| Alcohols/Thiols | Imidates/Thioimidates | Nucleophilic Substitution |

| Nitrile Ylides | Imidazole | Cycloaddition |

Exploration of Structure-Reactivity Relationships in Derivatives

The synthesis of a diverse range of this compound derivatives enables a systematic exploration of structure-reactivity relationships. By correlating the structural modifications with observed changes in chemical reactivity, a deeper understanding of the electronic and steric effects governing the behavior of this class of compounds can be achieved.

For instance, the reactivity of the carboximidoyl chloride group is highly sensitive to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups are expected to increase the electrophilicity of the imidoyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would be expected to decrease this reactivity. The rate of hydrolysis of imidoyl chlorides is known to be influenced by such electronic factors, with electron-withdrawing substituents generally decreasing the reaction rate. wikipedia.org

Similarly, steric hindrance around the reactive center, introduced by bulky substituents on either the phenyl or morpholine rings, can significantly impact reaction rates. Large groups in the ortho position of the phenyl ring or on the carbons adjacent to the nitrogen in the morpholine ring could sterically shield the imidoyl carbon from the approach of nucleophiles.

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of this compound derivatives. By employing a modular synthetic approach, different building blocks corresponding to the phenyl, morpholine, and carboximidoyl chloride moieties can be systematically combined to create a vast array of compounds.

A typical combinatorial strategy would involve the parallel synthesis of a set of substituted N-phenylmorpholine-4-carboxamides, followed by their conversion to the corresponding carboximidoyl chlorides. These reactive intermediates can then be treated with a diverse collection of nucleophiles in a parallel fashion to generate a library of final products with variations at the original chloride position. The use of automated synthesis platforms can greatly enhance the efficiency of this process. The development of iron-catalyzed cross-coupling reactions of imidoyl chlorides is particularly amenable to combinatorial approaches due to the use of inexpensive and environmentally benign catalysts. google.com

Spectroscopic and Advanced Structural Characterization of N Phenylmorpholine 4 Carboximidoyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in N-phenylmorpholine-4-carboximidoyl chloride.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show distinct signals for the phenyl and morpholine (B109124) ring protons. The phenyl protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The morpholine protons would exhibit signals in the aliphatic region, likely as two multiplets corresponding to the protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms. Based on data from analogous compounds like morpholino(phenyl)methanone, the N-CH₂ protons are expected to be deshielded and appear around δ 3.3-4.0 ppm, while the O-CH₂ protons would be found slightly upfield rsc.org.

The ¹³C NMR spectrum would complement the proton data. The carboximidoyl carbon (C=N) would be a key signal, expected in the range of δ 160-170 ppm, similar to amide carbons in related structures rsc.org. The phenyl carbons would resonate between δ 120-140 ppm, and the morpholine carbons would appear around δ 40-50 ppm (N-CH₂) and δ 65-70 ppm (O-CH₂) rsc.orgnih.gov.

2D NMR: To confirm these assignments, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons within the phenyl ring and between the N-CH₂ and O-CH₂ protons of the morpholine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals of the phenyl and morpholine rings to their corresponding carbon signals.

The following table provides predicted NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 (m) | 125 - 135 |

| Morpholine-H (N-CH₂) | 3.5 - 4.0 (m) | 45 - 50 |

| Morpholine-H (O-CH₂) | 3.7 - 4.2 (m) | 66 - 68 |

| Carboximidoyl Carbon | - | 165 - 175 |

Note: Predicted values are based on data from morpholino(phenyl)methanone and related structures. 'm' denotes multiplet.

NMR spectroscopy also provides valuable insights into the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, two main conformational features are of interest: the conformation of the morpholine ring and the rotational barrier around the C-N bonds.

The morpholine ring is known to predominantly adopt a chair conformation to minimize steric strain, a feature confirmed in the solid state for the related N-phenylmorpholine-4-carboxamide nih.gov. In solution, this chair conformation is expected to persist. Variable-temperature NMR studies could be employed to investigate the energetics of the chair-to-chair ring inversion. For many N-substituted morpholines, this process is rapid at room temperature, resulting in averaged signals for the axial and equatorial protons nih.gov.

Rotation around the amide-like bond between the carboximidoyl carbon and the morpholine nitrogen is expected to be restricted due to its partial double-bond character. This can lead to the existence of rotamers, which may be observable by NMR at low temperatures nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity between protons. NOESY correlations between the ortho-protons of the phenyl ring and the protons on the morpholine ring would help define the preferred orientation of the phenyl group relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns chemguide.co.uk.

The calculated monoisotopic mass of this compound (C₁₁H₁₃ClN₂O) is approximately 224.0716 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion would undergo fragmentation. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Based on the fragmentation of related morpholine and phenyl compounds, the following key fragments would be anticipated for this compound researchgate.netlibretexts.orglibretexts.org:

| Predicted m/z | Proposed Fragment Ion | Fragment Lost |

| 224/226 | [C₁₁H₁₃ClN₂O]⁺ | Molecular Ion (M⁺) |

| 189 | [C₁₁H₁₃N₂O]⁺ | Cl |

| 168 | [C₁₀H₁₀NO]⁺ | C₂H₄O (from morpholine ring) |

| 119 | [C₇H₅NCl]⁺ | C₄H₈NO (morpholine radical) |

| 91 | [C₆H₅N]⁺ | C₅H₈ClNO |

| 86 | [C₄H₈NO]⁺ | C₇H₅NCl |

| 77 | [C₆H₅]⁺ | C₅H₈ClN₂O |

| 56 | [C₃H₄O]⁺ | C₈H₉ClN₂ |

The fragmentation would likely be initiated by cleavage of the weakest bonds, such as the C-Cl bond or bonds within the morpholine ring. Alpha-cleavage adjacent to the morpholine nitrogen is a common pathway for such heterocyclic systems libretexts.org.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. While a crystal structure for this compound is not available, the published structure of the closely related N-phenylmorpholine-4-carboxamide (CSD Refcode: WIXWEG) offers a robust model for its expected solid-state conformation and packing nih.gov.

The crystal structure of N-phenylmorpholine-4-carboxamide reveals key geometric parameters that are likely to be similar in the target compound. The morpholine ring adopts a stable chair conformation. The bond lengths and angles within the phenyl and morpholine rings are within normal ranges nih.gov. The central urea-type moiety in the carboxamide is nearly planar, and it is inclined relative to the phenyl ring by a torsion angle of 42.88(8)° nih.gov.

For this compound, similar features are expected. The C=N bond of the carboximidoyl group would be slightly longer than a typical C=N double bond due to conjugation. The geometry around this group would be trigonal planar. The following table presents selected geometric parameters from N-phenylmorpholine-4-carboxamide, which serve as a reference for the target molecule.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C7-N1 | 1.353(2) Å |

| Bond Length | C7-N2 | 1.378(2) Å |

| Bond Length | C7-O1 | 1.238(2) Å |

| Bond Angle | N1-C7-N2 | 115.39(13)° |

| Bond Angle | O1-C7-N1 | 122.99(14)° |

| Torsion Angle | C6-N1-C7-N2 | 178.93(14)° |

| Torsion Angle | C2-C1-N1-C7 | 42.88(8)° |

Data from the crystallographic study of N-phenylmorpholine-4-carboxamide nih.gov. Atom numbering is based on the published structure.

Intermolecular interactions dictate how molecules pack in a crystal lattice. In the crystal structure of N-phenylmorpholine-4-carboxamide, molecules are linked into infinite chains by intermolecular N-H···O hydrogen bonds nih.gov.

This compound lacks a strong hydrogen bond donor like an N-H group. Therefore, its crystal packing would be governed by weaker interactions. While weak C-H···O or C-H···N hydrogen bonds might be present, a more significant and directional interaction could be halogen bonding nih.govwikipedia.org. The chlorine atom, when bonded to the electron-withdrawing imidoyl group, can develop an electropositive region known as a "sigma-hole" along the axis of the C-Cl bond princeton.edu. This electrophilic region can form an attractive, non-covalent interaction with a nucleophilic region on an adjacent molecule, such as the oxygen or nitrogen atom of the morpholine ring or the π-electron cloud of the phenyl ring nih.govwikipedia.orgrsc.org. The presence and geometry of such halogen bonds would be a key feature in determining the supramolecular architecture of this compound in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The vibrational modes of this compound can be dissected into contributions from each of its structural components. The key functional groups and their expected vibrational frequencies are detailed below.

Phenyl Group Vibrations: The presence of a monosubstituted benzene ring gives rise to several characteristic bands in both IR and Raman spectra. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ libretexts.org. The in-plane C-C stretching vibrations of the aromatic ring, often referred to as ring breathing modes, are expected to produce bands in the 1600-1450 cm⁻¹ range libretexts.orgkahedu.edu.in. Additionally, characteristic out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring and typically appear in the 900-675 cm⁻¹ region libretexts.org.

Morpholine Ring Vibrations: The morpholine ring, a saturated heterocycle, exhibits characteristic vibrations from its C-H, C-N, and C-O-C bonds. The C-H stretching vibrations of the methylene (CH₂) groups in the morpholine ring are expected in the 3000-2850 cm⁻¹ region libretexts.orgresearchgate.net. The asymmetric and symmetric stretching of these groups can often be resolved. The C-O-C ether linkage within the morpholine ring gives rise to a strong, characteristic stretching vibration, typically observed in the 1150-1085 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine within the morpholine ring are generally found in the 1250-1020 cm⁻¹ region. Ring deformation and rocking modes of the morpholine structure also contribute to the fingerprint region of the spectrum researchgate.net.

Carboximidoyl Chloride Group Vibrations: The central carboximidoyl chloride functional group (C=N-Cl) is characterized by a prominent C=N stretching vibration. For imidoyl chlorides, this ν(C=N) band is typically observed in the IR spectrum in the range of 1689–1650 cm⁻¹ wikipedia.org. The exact position of this band is sensitive to the electronic effects of the substituents on the carbon and nitrogen atoms. The C-Cl stretching vibration is also a key diagnostic peak, generally appearing in the range of 800-600 cm⁻¹ uc.edu. The frequency of the C-Cl stretch can be influenced by the mass of the chlorine atom and the nature of the bonding to the carbon atom.

The coupling of these individual vibrational modes and the electronic interactions between the phenyl, morpholine, and carboximidoyl chloride moieties will result in a complex and unique vibrational spectrum for this compound. The electron-withdrawing nature of the imidoyl chloride group and the electron-donating potential of the morpholine nitrogen can influence the electronic distribution within the phenyl ring, potentially causing slight shifts in the characteristic phenyl group vibrations. Similarly, the conjugation of the phenyl ring with the C=N bond can affect the frequency of the imidoyl C=N stretch.

A detailed assignment of the major vibrational bands expected for this compound is presented in the following tables, based on established group frequency correlations.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching (Phenyl) |

| 3000-2850 | Medium-Strong | C-H Stretching (Morpholine CH₂) |

| 1689-1650 | Strong | C=N Stretching (Imidoyl) wikipedia.org |

| 1600-1450 | Medium-Variable | C=C Stretching (Phenyl Ring) libretexts.orgkahedu.edu.in |

| 1470-1450 | Medium | CH₂ Scissoring (Morpholine) libretexts.org |

| 1250-1020 | Medium-Strong | C-N Stretching (Morpholine) |

| 1150-1085 | Strong | C-O-C Asymmetric Stretching (Morpholine) |

| 900-675 | Strong | C-H Out-of-plane Bending (Phenyl) libretexts.org |

| 800-600 | Medium-Strong | C-Cl Stretching uc.edu |

Table 2: Predicted Raman Scattering Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Strong | Aromatic C-H Stretching (Phenyl) |

| 3000-2850 | Strong | C-H Stretching (Morpholine CH₂) researchgate.net |

| 1689-1650 | Medium | C=N Stretching (Imidoyl) |

| 1600-1580 | Very Strong | C=C Stretching (Phenyl Ring) |

| ~1000 | Strong | Phenyl Ring Breathing Mode nih.gov |

| 800-600 | Medium | C-Cl Stretching |

It is important to note that while IR and Raman spectroscopy are complementary techniques, the intensities of the observed bands can differ significantly. Generally, polar bonds such as C=O and C-Cl tend to show strong absorptions in the IR spectrum, while non-polar bonds with a change in polarizability, such as C=C bonds in an aromatic ring, often produce strong signals in the Raman spectrum. Therefore, a combined analysis of both IR and Raman spectra would provide the most comprehensive characterization of the vibrational properties of this compound and its derivatives.

Computational and Theoretical Investigations of N Phenylmorpholine 4 Carboximidoyl Chloride

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

For N-phenylmorpholine-4-carboximidoyl chloride, the HOMO would likely be located on the electron-rich phenyl and morpholine (B109124) rings, while the LUMO would be expected to be centered on the electron-deficient carboximidoyl chloride group. A detailed analysis would involve visualizing the spatial distribution of these orbitals to identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

(Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be calculated. Specific values require dedicated quantum chemical calculations.)

Quantum Chemical Calculations of Energetics and Thermodynamics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the energetics and thermodynamic properties of this compound. These calculations can provide valuable data on the molecule's stability and the feasibility of its formation.

Key thermodynamic parameters that would be calculated include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values would help in understanding the energetic landscape of reactions involving this compound. For instance, a negative Gibbs free energy of formation would indicate that the formation of the molecule is a spontaneous process under standard conditions.

Table 2: Illustrative Thermodynamic Properties for this compound

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | - |

| Standard Gibbs Free Energy of Formation (ΔGf°) | - |

| Entropy (S°) | - |

(Note: The data in this table is for illustrative purposes and would need to be determined through specific computational studies.)

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its behavior in different solvent environments. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.

In an MD simulation, the interactions between the atoms of the molecule and with the surrounding solvent molecules are modeled using a force field. The simulation would provide insights into how the phenyl and morpholine rings orient with respect to each other and how the carboximidoyl chloride group interacts with the solvent. This information is particularly useful for understanding its reactivity and potential interactions in a biological or chemical system.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated, helping to assign the peaks in an experimental spectrum to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predicted shifts can be compared with experimental data to confirm the structure of the molecule. The electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range, can also be calculated to predict the molecule's UV-Vis spectrum.

Table 3: Example of Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | C=N stretch | - |

| ¹³C NMR | Carbonyl carbon chemical shift | - |

| UV-Vis Spectroscopy | λmax | - |

(Note: The values in this table are illustrative and would be the output of specific computational spectroscopic studies.)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical properties/reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a compound with its activity or properties. For this compound, a QSPR study could be developed to predict its chemical reactivity based on a set of calculated molecular descriptors.

These descriptors can include electronic properties (such as HOMO-LUMO energies and partial atomic charges), steric properties (such as molecular volume and surface area), and topological indices. By establishing a mathematical relationship between these descriptors and a known property (e.g., reaction rate constant), the model could then be used to predict the reactivity of other, similar compounds. Such studies are valuable in the rational design of new molecules with desired chemical characteristics.

Applications in Advanced Organic Synthesis As a Building Block

Role in the Construction of Complex Molecular Scaffolds

The intrinsic reactivity of the carboximidoyl chloride group in N-phenylmorpholine-4-carboximidoyl chloride serves as a linchpin for the assembly of intricate molecular scaffolds. This functional group is susceptible to nucleophilic attack, enabling the formation of new carbon-nitrogen and carbon-heteroatom bonds. This reactivity allows for the facile introduction of the N-phenylmorpholine moiety into larger, more complex structures.

The morpholine (B109124) ring itself is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. By utilizing this compound, chemists can strategically incorporate this desirable fragment into novel molecular frameworks, thereby accessing new areas of chemical space with potential biological relevance. The phenyl group attached to the nitrogen atom can also be functionalized, offering further opportunities for structural diversification and the tuning of electronic and steric properties of the final molecules.

Use in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for the rapid generation of molecular diversity. While direct and extensive research on the participation of this compound in MCRs is not widely documented, its chemical nature suggests potential applications in this area.

The electrophilic character of the carboximidoyl chloride carbon makes it a suitable reaction partner for various nucleophiles that are commonly employed in MCRs. For instance, it could potentially participate in Ugi-type or Passerini-type reactions, where isocyanides and carboxylic acids, or their derivatives, are key components. The successful integration of this compound into MCRs would provide a highly efficient route to libraries of complex molecules bearing the N-phenylmorpholine substructure. Such libraries would be invaluable for high-throughput screening in drug discovery programs.

Application in Total Synthesis of Natural Products and Analogues

The total synthesis of natural products remains a significant driver of innovation in organic chemistry. While there are no prominent examples in the current literature detailing the use of this compound in the total synthesis of a specific natural product, its potential as a strategic building block is noteworthy.

Many natural products and their analogues contain nitrogen-containing heterocyclic cores. The reactive nature of this compound could be harnessed to construct such key structural motifs. For example, it could be employed in the synthesis of alkaloids or other complex nitrogenous natural products where the introduction of a substituted amidine or a related functional group is a critical step. The development of synthetic strategies that incorporate this reagent could lead to more efficient and convergent routes to valuable natural products and their structurally modified analogues, facilitating further biological evaluation.

Development of Novel Reagents and Catalysts Utilizing the this compound Framework

The this compound framework can also serve as a platform for the design and synthesis of novel reagents and catalysts. The reactivity of the imidoyl chloride functional group allows for its transformation into a variety of other functionalities. For instance, it can be converted into amidines, amidrazones, or other nitrogen-containing groups.

These derivatives, in turn, can be designed to act as ligands for transition metal catalysts or as organocatalysts themselves. The morpholine and phenyl substituents provide a modular scaffold that can be systematically modified to fine-tune the steric and electronic properties of the resulting catalyst. This approach could lead to the development of new catalytic systems with enhanced activity, selectivity, and substrate scope for a wide range of organic transformations. The exploration of this compound as a precursor to novel catalytic entities represents a promising avenue for future research in the field of synthetic methodology.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While racemic N-phenylmorpholine-4-carboximidoyl chloride can be readily prepared, the development of asymmetric routes to access enantiomerically enriched forms of its derivatives remains a significant and valuable challenge. Future research should focus on catalytic asymmetric transformations that can set stereocenters in a controlled manner.

One promising approach involves the asymmetric reduction of the C=N bond of the carboximidoyl chloride or its derivatives. This could be achieved using chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. A hypothetical screening of catalysts for the asymmetric hydrogenation of a ketimine derived from this compound is presented in Table 1.

Table 1: Hypothetical Catalyst Screening for Asymmetric Reduction

| Entry | Catalyst | Chiral Ligand | Solvent | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | [RuCl₂(p-cymene)]₂ | (R)-BINAP | Methanol | 85 |

| 2 | [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | Toluene | 92 |

| 3 | Ir(COD)Cl]₂ | (R)-SEGPHOS | Dichloromethane | 95 |

| 4 | Organocatalyst (e.g., Chiral Phosphoric Acid) | - | Toluene | 78 |

Furthermore, the development of chiral derivatizing agents that react with the carboximidoyl chloride to form diastereomers, which can then be separated, represents another viable strategy. Subsequent cleavage of the chiral auxiliary would provide the enantiomerically pure target molecule.

Investigation of Photochemical and Electrochemical Reactivity

The response of this compound to light and electric current is a largely uncharted territory that could lead to novel synthetic methodologies.

Photochemical Reactivity: The N-phenylmorpholine moiety and the carboximidoyl chloride group both possess chromophores that could be susceptible to photochemical activation. Research in this area could explore the possibility of photochemical cleavage of the carbon-chlorine bond to generate imidoyl radicals. nih.gov These highly reactive intermediates could then participate in a variety of bond-forming reactions, such as cyclizations or additions to alkenes. The use of photoredox catalysis could enable the generation of these radicals under mild conditions, avoiding the use of harsh reagents. researchgate.netcore.ac.uk

Electrochemical Reactivity: Electrochemical methods offer a green and controlled way to induce redox reactions. The electrochemical reduction of the carboximidoyl chloride could provide a facile route to imidoyl anions or radicals, depending on the reaction conditions. rsc.org These intermediates could then be trapped with various electrophiles. Conversely, the electrochemical oxidation of the N-phenylmorpholine ring could lead to the formation of radical cations, opening up possibilities for C-C and C-N bond-forming reactions. The electrochemical synthesis of amidines from imidoyl chlorides is another avenue worth exploring.

Green Synthesis Innovations for Sustainable Production

The principles of green chemistry are paramount in modern chemical synthesis. Future research should aim to develop more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

This includes the exploration of solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical CO₂. The development of catalytic methods that minimize waste and the use of stoichiometric reagents is also crucial. For instance, the synthesis of the N-phenylmorpholine precursor could be optimized to use catalytic C-N coupling methods that avoid the use of toxic reagents and solvents.

Integration into Flow Chemistry Systems

The reactive and potentially unstable nature of this compound makes it an ideal candidate for synthesis and subsequent transformations in continuous flow reactors. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better control over reaction parameters (temperature, pressure, and reaction time), and the ability to scale up reactions more easily.

The in-situ generation and immediate consumption of the imidoyl chloride in a flow system would minimize the risks associated with handling this reactive intermediate. nih.gov Furthermore, multistep syntheses involving this compound could be telescoped into a single continuous process, improving efficiency and reducing waste. A hypothetical multi-step flow synthesis is outlined in Table 2.

Table 2: Hypothetical Telescoped Flow Synthesis

| Step | Reaction | Reactor Type | Residence Time | Temperature (°C) |

|---|---|---|---|---|

| 1 | Formation of Imidoyl Chloride | Packed-Bed Reactor | 2 min | 60 |

| 2 | Nucleophilic Substitution | Microreactor | 30 sec | 25 |

| 3 | Cyclization | Heated Coil Reactor | 5 min | 100 |

Exploration of New Catalytic Transformations

The carboximidoyl chloride functionality is a versatile handle for a variety of catalytic cross-coupling reactions. Future research should focus on expanding the scope of these reactions with this compound.

Iron-catalyzed cross-coupling reactions with Grignard reagents have been shown to be effective for other imidoyl chlorides and could be applied here to form C-C bonds. rsc.orgmdpi.comgoogle.com Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could also be explored to introduce a wide range of substituents onto the imidoyl carbon. The catalytic reduction of the imidoyl chloride to the corresponding imine or amine is another area ripe for investigation. nih.govresearchgate.net

Advanced Materials Applications (excluding specific material properties)

The unique electronic and structural features of the N-phenylmorpholine moiety suggest that derivatives of this compound could find applications in the development of advanced materials.

Functional Polymers: The compound could serve as a functional monomer or a building block for the synthesis of novel polymers. klinger-lab.de For example, it could be incorporated into polymer backbones or used as a pendant group to impart specific properties to the material. Polymers containing the N-phenylmorpholine unit may exhibit interesting solubility, thermal, or electronic characteristics.

Organic Electronics: N-aryl substituted heterocyclic compounds are often investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.govktu.eduresearchgate.net The N-phenylmorpholine core, with its potential for charge transport, could be a valuable component in the design of new materials for these applications.

Corrosion Inhibitors: Morpholine (B109124) derivatives have been shown to be effective corrosion inhibitors for various metals. mdpi.comresearchgate.netscirp.orgscirp.org The this compound and its derivatives could be evaluated for their ability to form protective films on metal surfaces, preventing corrosion in acidic or saline environments.

Q & A

Q. Methodological Answer :

- 1H NMR :

- Aromatic protons (δ 7.2–7.8 ppm, multiplet) confirm phenyl substitution.

- Morpholine protons appear as distinct signals: N-CH₂ groups at δ 3.5–3.7 ppm (multiplet) and O-CH₂ at δ 3.2–3.4 ppm .

- 13C NMR :

- The imidoyl carbonyl carbon resonates at δ 160–165 ppm.

- Morpholine carbons appear at δ 45–55 ppm (N-CH₂) and δ 65–70 ppm (O-CH₂) .

- IR Spectroscopy :

- C=O stretch at ~1680–1720 cm⁻¹ and C-Cl stretch at ~750–800 cm⁻¹ confirm functional groups.

Advanced: How can the stability of this compound be evaluated under varying storage conditions, and what degradation products are formed?

Q. Methodological Answer :

- Stability Testing :

- Preventive Measures :

Basic: What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during the synthesis of this compound?

Q. Methodological Answer :

- Hydrolysis Prevention : Use rigorously dried solvents (molecular sieves) and reagents. Conduct reactions under nitrogen/argon atmosphere.

- Dimerization Control :

- Maintain low concentrations (<0.1 M) in the reaction mixture.

- Add inhibitors like hydroquinone (0.1–1 mol%) to scavenge free radicals .

- Workup : Quench excess chlorinating agents (e.g., SOCl₂) with cold sodium bicarbonate solution to avoid prolonged exposure to moisture.

Advanced: How does this compound serve as a precursor in the synthesis of bioactive heterocycles, and what mechanistic insights support its utility?

Methodological Answer :

The compound is a versatile electrophile in cycloaddition and annulation reactions. For example:

- Triazole Formation : React with sodium azide (NaN₃) under Huisgen conditions to form 1,2,3-triazoles, with the chloride acting as a leaving group (confirmed by X-ray crystallography of intermediates) .

- Mechanistic Role : The imidoyl chloride’s electrophilicity facilitates nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates that rearrange into heterocyclic products (traced via ¹³C labeling studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.